molecular formula C14H20N2O2Si B3105592 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole CAS No. 154028-50-9

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole

Cat. No. B3105592
M. Wt: 276.41 g/mol
InChI Key: SCBWKQTVQDJNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084155B2

Procedure details

To a stirred solution of benzimidazole (2.00 g, 16.9 mmol) in anhydrous DMF (25 mL) was added N,N-diisopropylethylamine (7.3 mL, 42.2 mmol) followed by 2-(trimethylsilyl)ethoxymethyl chloride (3.3 mL, 18.6 mmol) and the resultant solution was heated to 80□ C. for 4 hours. Purification of the crude brown oil through a plug of silica gel (CH2Cl2/MeOH, 19:1) provided the 1-(2-trimethylsilylethoxymethyl)-benzimidazole (3.19 g, 76%) as an orange oil. 1H NMR (CDCl3) −0.05 (s, 9H), 0.90 (t, 2H, J=9 Hz), 3.51 (t, 2H, J=9 Hz), 5.55 (s, 2H), 7.32–7.37 (m, 2H), 7.55 (br d, 1H, J=6 Hz), 7.83 (br d, 1H, J=6 Hz), 7.98 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.C(N(CC)C(C)C)(C)C.[CH3:19][Si:20]([CH3:27])([CH3:26])[CH2:21][CH2:22][O:23][CH2:24]Cl.CN([CH:31]=[O:32])C>>[CH3:19][Si:20]([CH3:27])([CH3:26])[CH2:21][CH2:22][O:23][CH2:24][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:31]=[O:32]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude brown oil through a plug of silica gel (CH2Cl2/MeOH, 19:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](CCOCN1C(=NC2=C1C=CC=C2)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.